molecular formula C12H16N2S B14668345 3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine CAS No. 40524-24-1

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine

Cat. No.: B14668345
CAS No.: 40524-24-1
M. Wt: 220.34 g/mol
InChI Key: XNQHNTPYDBTOII-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine is a chemical compound that belongs to the class of thiazinan-2-imines This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a thiazinan-2-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiazinan-2-imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Xylazine: A compound with a similar thiazinan-2-imine core, used as a veterinary sedative.

    Medetomidine: Another thiazinan-2-imine derivative with sedative and analgesic properties.

Uniqueness

3-(2,6-Dimethylphenyl)-1,3-thiazinan-2-imine is unique due to its specific 2,6-dimethylphenyl substitution, which imparts distinct chemical and biological properties compared to other thiazinan-2-imine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

40524-24-1

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-1,3-thiazinan-2-imine

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-7-4-8-15-12(14)13/h3,5-6,13H,4,7-8H2,1-2H3

InChI Key

XNQHNTPYDBTOII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCCSC2=N

Origin of Product

United States

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